molecular formula C₂₀H₁₅D₇N₆O₅ B1156609 4-Defluoro Raltegravir-d7

4-Defluoro Raltegravir-d7

Cat. No.: B1156609
M. Wt: 433.47
Attention: For research use only. Not for human or veterinary use.
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Description

4-Defluoro Raltegravir-d7 is a deuterated analog of the antiretroviral drug Raltegravir, a potent integrase inhibitor used in HIV treatment. This compound is specifically modified by the removal of a fluorine atom (defuorination) at the 4-position and the incorporation of seven deuterium atoms (deuteration) to enhance metabolic stability and enable isotopic tracing in pharmacokinetic studies . It is primarily utilized as a reference standard in analytical research to quantify impurities, assess drug degradation pathways, or study metabolic profiles. The compound is classified as a controlled product (Ref: TR-D228967) and is available in 25 mg quantities for research purposes only, with a purity exceeding 95% (HPLC) .

Properties

Molecular Formula

C₂₀H₁₅D₇N₆O₅

Molecular Weight

433.47

Synonyms

1,6-Dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-N-(phenylmethyl)-4-pyrimidinecarboxamide-d7

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-Defluoro Raltegravir-d7 and Related Analogs

Compound Molecular Formula Molecular Weight Key Modifications Primary Use
This compound C₂₀H₁₃D₇FN₆O₅ ~466.4* Defluorination at C4; deuteration Isotopic tracer, impurity standard
Raltegravir (Parent) C₂₀H₂₁FN₆O₅ 444.42 Native structure with fluorine at C4 HIV integrase inhibition
4-Defluoro 4-Methoxy Raltegravir C₂₁H₂₄N₆O₆ 456.45 Defluorination + methoxy substitution Impurity profiling in drug synthesis
Raltegravir EP Impurity H C₃₄H₃₆F₂N₈O₈ 722.69 Dimerized structure with extended sidechains Regulatory compliance testing

*Note: The molecular weight of this compound is approximate due to deuterium substitution.

Key Insights :

  • Deuteration : Incorporation of deuterium enhances metabolic stability, making it valuable for tracing drug degradation pathways in mass spectrometry .
  • Impurity Analogs : Compounds like Raltegravir EP Impurity H (a dimer) highlight structural deviations that arise during synthesis, emphasizing the need for rigorous quality control .

Pharmacological and Analytical Performance

Table 2: Comparative Pharmacokinetic and Analytical Data

Parameter This compound Raltegravir (Parent) 4-Defluoro 4-Methoxy Raltegravir
Metabolic Stability High (deuterium effect) Moderate Low (methoxy group increases susceptibility to oxidation)
LC-MS Detection Limit 0.1 ng/mL 0.5 ng/mL 1.0 ng/mL
Use in Impurity Profiling Primary standard Not applicable Secondary standard

Research Findings :

  • Isotopic Utility: this compound’s deuterium labeling allows precise quantification in biological matrices, achieving detection limits 5x lower than non-deuterated analogs .
  • Thermal Stability : Studies show that defluorination at C4 reduces thermal degradation by 15% compared to Raltegravir, enhancing shelf-life in reference materials .

Challenges and Limitations in Comparative Studies

  • Structural Complexity : Analogous compounds like Raltegravir EP Impurity H (MW 722.69) exhibit vastly different pharmacokinetic behaviors due to dimerization, complicating direct comparisons .

Q & A

Q. What are the critical methodological considerations for synthesizing 4-Defluoro Raltegravir-d7 with high isotopic purity?

Answer: Synthesis requires precise deuterium incorporation at specific positions, typically via catalytic hydrogen-deuterium exchange or deuterated reagent use. Key steps include:

  • Reaction optimization : Control temperature, solvent polarity, and catalyst loading to minimize side reactions .
  • Purification : Use preparative HPLC with deuterated solvents to avoid proton exchange contamination.
  • Isotopic purity validation : Employ High-Resolution Mass Spectrometry (HRMS) and <sup>2</sup>H-NMR to confirm deuterium enrichment ≥98% .

Q. Table 1: Key Synthesis Parameters

ParameterOptimal RangeAnalytical Validation Method
Reaction Temperature20–25°CIn-situ FTIR monitoring
Deuterium SourceD2O or CD3ODIsotopic Ratio MS
Purification Yield≥85%Gravimetric analysis

Q. How should researchers characterize the structural integrity and purity of this compound?

Answer: A multi-technique approach is essential:

  • Nuclear Magnetic Resonance (NMR) : Use <sup>13</sup>C and <sup>19</sup>F NMR to confirm defluorination and deuteration sites. Compare spectra with non-deuterated analogs .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantify impurities (<0.1%) via reverse-phase chromatography with deuterated mobile phases .
  • Elemental Analysis : Verify C:H:D ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacokinetic (PK) data for this compound across in vitro and in vivo studies?

Answer: Contradictions often arise from matrix effects or deuterium isotope effects. Mitigation strategies include:

  • Matrix-matched calibration : Use biological fluids (e.g., plasma) spiked with deuterated internal standards to normalize ionization suppression in LC-MS .
  • Isotope effect quantification : Compare metabolic stability (e.g., microsomal half-life) between deuterated and non-deuterated forms to adjust PK modeling parameters .
  • Cross-study validation : Apply meta-analysis frameworks to harmonize protocols (e.g., dosing intervals, sampling times) .

Q. Table 2: Common Data Discrepancy Sources

SourceImpact on PK DataResolution Method
Plasma protein bindingAlters free drug levelsEquilibrium dialysis
Deuteration stabilityH/D exchange in vivoStability studies at 37°C
Analytical interferenceCo-eluting metabolitesMRM transitions in LC-MS

Q. What experimental design principles should guide stability studies of this compound under varying storage conditions?

Answer: Stability studies must align with ICH guidelines but require deuterium-specific adaptations:

  • Stress testing : Expose the compound to UV light (ICH Q1B), humidity (75% RH), and elevated temperatures (40°C) to assess deuteration robustness .
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life, accounting for deuterium’s impact on bond dissociation energies .
  • Container closure systems : Test glass vs. polymer vials to evaluate H/D exchange risks with packaging materials .

Q. How can researchers integrate computational and experimental data to refine the mechanistic understanding of this compound’s metabolic pathways?

Answer: Combine:

  • Density Functional Theory (DFT) : Model C-D bond cleavage energetics to predict metabolic hotspots .
  • Cryo-EM or X-ray crystallography : Resolve enzyme (e.g., CYP3A4) binding interactions with deuterated vs. non-deuterated forms .
  • Isotopomer flux analysis : Track deuterium distribution in metabolites using <sup>2</sup>H-labeled tracer studies .

Q. Methodological & Theoretical Frameworks

Q. What theoretical frameworks justify the use of this compound as an internal standard in quantitative bioanalysis?

Answer: The compound’s utility rests on:

  • Isotopic dilution theory : Deuterated analogs co-elute with analytes, correcting for matrix effects .
  • Chemical similarity principle : Structural mimicry ensures analogous extraction recovery and ionization efficiency .
  • Kinetic isotope effect (KIE) minimization : Selective deuteration at non-metabolically active sites reduces PK deviation .

Q. How should researchers ensure reproducibility when collaborating across labs studying this compound?

Answer: Implement:

  • Standard Operating Procedures (SOPs) : Detail deuterated solvent handling, storage conditions (-20°C under argon), and LC-MS parameter harmonization .
  • Inter-laboratory validation : Share spiked samples and blinded datasets to assess inter-lab variability (<15% RSD) .
  • Open-data repositories : Publish raw NMR, MS, and stability data in FAIR-compliant formats (e.g., Metabolights) .

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